4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%
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Overview
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% (4-FCN) is an organic compound used in a wide range of applications, such as synthesis of pharmaceuticals, biochemicals, and materials. It is a white, odorless crystalline solid, with a melting point of 155-160°C and a boiling point of >300°C. 4-FCN is a common intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other chemicals.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, including drugs, dyes, and other chemicals. It is also used as an intermediate in the synthesis of pharmaceuticals, biochemicals, and materials. Additionally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% is used in the synthesis of small molecules for use in drug discovery and development.
Mechanism of Action
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% is an intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other chemicals. The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% is dependent on the reaction it is used in. Generally, the reaction of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% with a base, such as triethylamine, produces a nucleophilic substitution reaction, which results in the formation of an intermediate, which can then be further reacted to form the desired product.
Biochemical and Physiological Effects
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% has no known direct biochemical or physiological effects on humans or other organisms. However, it is important to note that 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% may be used as a reagent or intermediate in the synthesis of compounds that may have direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% is a useful reagent for laboratory experiments due to its high purity and low cost. It is also easy to handle, since it is a solid at room temperature. However, it is important to note that 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% is a highly reactive compound and should be handled with care. Additionally, it is important to use appropriate safety measures when working with 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%, such as wearing protective clothing and using appropriate ventilation.
Future Directions
The use of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% in the synthesis of compounds for use in drug discovery and development is a promising area of research. Additionally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% may be used as an intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other chemicals. Additionally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% may be used in the synthesis of small molecules for use in drug delivery systems. Finally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% may be used in the synthesis of materials for use in medical devices and implants.
Synthesis Methods
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% can be synthesized through a number of different methods. The most common method is the reaction of 4-fluorobenzaldehyde with ethyl chloroformate in the presence of a base, such as triethylamine, followed by nitration with nitric acid. This method yields 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95% in yields of up to 95%. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with ethyl chloroformate in the presence of a base, such as pyridine, followed by nitration with nitric acid.
properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO6/c1-2-24-16(21)11-5-3-9(7-13(11)17)10-4-6-12(15(19)20)14(8-10)18(22)23/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHWIYKTXKWQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691960 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-46-1 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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